OX2R-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OX2R-IN-1 is a compound that acts as an antagonist for the orexin 2 receptor (OX2R). Orexin 2 receptor is a G-protein-coupled receptor that plays a crucial role in regulating wakefulness, feeding behavior, and energy homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of sleep disorders such as narcolepsy .
Vorbereitungsmethoden
The synthesis of OX2R-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Analyse Chemischer Reaktionen
OX2R-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
OX2R-IN-1 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the orexin receptor system. In biology, it helps in understanding the physiological roles of orexin receptors. In medicine, this compound is investigated for its potential therapeutic applications in treating sleep disorders, depression, and other neurological conditions. Additionally, it has industrial applications in the development of new drugs targeting the orexin receptor system .
Wirkmechanismus
The mechanism of action of OX2R-IN-1 involves its binding to the orexin 2 receptor, thereby inhibiting the binding of endogenous orexin peptides. This inhibition prevents the activation of downstream signaling pathways that are involved in regulating wakefulness, feeding behavior, and energy homeostasis. The molecular targets and pathways involved include G-protein-coupled receptor signaling and various intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
OX2R-IN-1 is unique in its selectivity and potency as an orexin 2 receptor antagonist. Similar compounds include other orexin receptor antagonists such as Suvorexant and Lemborexant, which also target the orexin receptor system but may have different selectivity profiles and pharmacokinetic properties. This compound stands out due to its specific binding affinity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H28ClN3O5S |
---|---|
Molekulargewicht |
458.0 g/mol |
IUPAC-Name |
methyl 5-[[3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]sulfamoyl]-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H27N3O5S.ClH/c1-22-18(20(25)28-2)6-7-19(22)29(26,27)21-17-5-3-4-16(12-17)13-23-10-8-15(14-24)9-11-23;/h3-7,12,15,21,24H,8-11,13-14H2,1-2H3;1H |
InChI-Schlüssel |
ZEZAFOYXROOLBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1S(=O)(=O)NC2=CC=CC(=C2)CN3CCC(CC3)CO)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.